molecular formula C20H24ClFN2O3S B2543905 Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1327401-68-2

Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2543905
CAS No.: 1327401-68-2
M. Wt: 426.93
InChI Key: ZPULNPZKDCYJSR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a bicyclic thieno[2,3-c]pyridine core. Key structural attributes include:

  • Methyl carboxylate at position 3, influencing solubility and metabolic stability.
  • Isopropyl group at position 6, adding steric bulk and hydrophobicity.
  • Hydrochloride salt, enhancing aqueous solubility for pharmaceutical applications.

This compound is likely explored in medicinal chemistry for its pharmacokinetic and pharmacodynamic properties, though specific therapeutic indications require further research.

Properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S.ClH/c1-12(2)23-9-8-15-16(11-23)27-19(18(15)20(25)26-3)22-17(24)10-13-4-6-14(21)7-5-13;/h4-7,12H,8-11H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPULNPZKDCYJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, commonly referred to as a thienopyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure that includes a thieno[2,3-c]pyridine core, which is known for various pharmacological properties.

  • Molecular Formula : C19H23ClFN3O2S2
  • Molecular Weight : 444.0 g/mol
  • CAS Number : 1329862-01-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit enzymes involved in critical metabolic pathways, particularly those related to pyrimidine biosynthesis.

Enzyme Inhibition

Research indicates that the compound acts as an allosteric inhibitor of aspartate transcarbamoylase (ATCase), an enzyme crucial for pyrimidine nucleotide synthesis. By binding to an allosteric site on the enzyme, it stabilizes a conformation that reduces substrate affinity and enzymatic activity. This mechanism has been validated through structural studies and in vitro assays demonstrating significant inhibition of Plasmodium falciparum growth at low micromolar concentrations .

Biological Activity Data

Activity IC50 (µM) Target Reference
Inhibition of P. falciparum1.5Aspartate transcarbamoylase
Cytotoxicity in cancer cell lines10-20Various cancer cell lines
Anti-inflammatory effects5COX enzymes

Case Studies

  • Antimalarial Activity : In a study involving P. falciparum 3D7 strains, the compound demonstrated potent antimalarial activity with an IC50 value of approximately 1.5 µM. The study highlighted its selectivity over human cells, suggesting a promising therapeutic window for malaria treatment .
  • Anticancer Potential : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it could inhibit cell proliferation effectively at concentrations ranging from 10 to 20 µM, making it a candidate for further development in oncology .
  • Anti-inflammatory Properties : The compound was also evaluated for its anti-inflammatory properties through COX enzyme inhibition assays. It showed significant inhibition at low concentrations (IC50 = 5 µM), indicating potential use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit antidepressant-like effects. The specific structural features of methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may contribute to its potential efficacy in treating mood disorders by modulating neurotransmitter systems involved in depression .

Neuroprotective Effects
Studies have suggested that compounds similar to this compound could possess neuroprotective properties. These properties are crucial in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection .

Pharmacological Studies

Mechanism of Action
The pharmacological profile of this compound suggests that it may act as a selective serotonin reuptake inhibitor (SSRI). This mechanism is pivotal for its application in treating various psychiatric disorders by increasing serotonin levels in the brain .

Analgesic Properties
Preliminary studies indicate that this compound may exhibit analgesic properties. Its potential use in pain management could be attributed to its interaction with pain pathways and inflammatory mediators. Further investigation into its efficacy and safety profile is warranted to establish its role as a therapeutic agent for pain relief .

Synthesis and Development

Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for industrial production. Recent advancements in synthetic methodologies highlight the importance of efficient routes that minimize waste and reduce costs while maximizing yield .

Case Studies
Several case studies have documented the successful synthesis and characterization of this compound. For instance:

  • A study demonstrated a novel synthesis route that improved yield by utilizing environmentally friendly solvents and reagents.
  • Another investigation focused on the pharmacokinetics of the compound in animal models, revealing promising absorption and distribution characteristics essential for therapeutic applications .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl ester group at position 3 of the thieno[2,3-c]pyridine core undergoes hydrolysis under alkaline conditions to yield carboxylic acid derivatives:

Reaction TypeReagents/ConditionsProduct
SaponificationNaOH (1M), H₂O/EtOH, reflux, 6–8 hrs2-(2-(4-Fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Acid-Catalyzed HydrolysisHCl (conc.), H₂O, 80°C, 12 hrsPartial degradation observed; low yield due to competing side reactions

This transformation is critical for generating bioactive carboxylic acid derivatives, as seen in related thieno[2,3-b]pyridine carboxamides with antiplasmodial activity .

Amide Bond Reactivity

The acetamido linker participates in nucleophilic substitution and cleavage reactions:

Reaction TypeReagents/ConditionsOutcome
Acidic CleavageHBr/AcOH, 110°C, 24 hrsCleavage to 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives
Reductive AminationNaBH₃CN, pH 4–5, RTStabilization of secondary amine intermediates (theoretical pathway)

The stability of the amide bond under physiological conditions contributes to its potential as a prodrug candidate.

Fluorophenyl Substituent Modifications

The 4-fluorophenyl group undergoes electrophilic aromatic substitution (EAS) and defluorination:

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs3-Nitro-4-fluorophenyl derivative (meta-directing effect of fluorine)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives via boronic acid cross-coupling

Fluorine’s electron-withdrawing nature enhances EAS reactivity at meta positions, as demonstrated in analogs with substituted aryl groups .

Heterocyclic Core Reactivity

The tetrahydrothieno[2,3-c]pyridine system exhibits redox and ring-opening behavior:

Reaction TypeReagents/ConditionsOutcome
OxidationmCPBA, CH₂Cl₂, RTSulfoxide formation at the thiophene sulfur
Ring-OpeningLiAlH₄, THF, refluxPartial reduction of the dihydrothiophene ring

The sulfur atom’s lone pairs make it susceptible to oxidation, altering electronic properties critical for target binding.

Side-Chain Functionalization

The isopropyl group at position 6 supports alkylation and oxidation:

Reaction TypeReagents/ConditionsProduct
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt formation (enhanced solubility)
OxidationKMnO₄, H₂O, 70°CKetone derivative via secondary alcohol intermediate

Structural Activity Relationships (SAR)

Key modifications and their effects on reactivity and bioactivity:

PositionModificationImpact on Reactivity/Bioactivity
C3Ester → Carboxylic AcidIncreased hydrogen-bonding capacity; enhanced target affinity
C4Fluorine → ChlorineHigher electrophilicity; altered metabolic stability
N-AmideAryl → AlkylReduced π-stacking potential; lower antiplasmodial activity

Synthetic Pathways

Multi-step synthesis typically involves:

  • Thieno[2,3-c]pyridine Core Assembly : Cyclization of thiourea derivatives with α,β-unsaturated ketones.

  • Amide Coupling : EDC/HOBt-mediated coupling of 4-fluorophenylacetic acid to the amino-thienopyridine intermediate.

  • Esterification : Methylation of the carboxylic acid precursor using SOCl₂/MeOH.

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Rapid hydrolysis in acidic environments (e.g., gastric fluid) versus stability at neutral pH.

  • Thermal Stability : Decomposition observed >150°C, necessitating cold-chain storage for bulk material.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares a thieno[2,3-c]pyridine scaffold with analogs, but substituent variations lead to distinct properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Identifier) Molecular Formula Key Substituents Functional Groups Safety Precautions (if available)
Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-...-3-carboxylate hydrochloride (Target) C₂₁H₂₆FN₂O₃S·HCl 4-Fluorophenylacetamido, methyl carboxylate, isopropyl Ester, amide, hydrochloride salt Not explicitly provided
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-...-3-carboxamide hydrochloride C₂₁H₂₅ClN₂O₃S·HCl 4-Chlorophenoxyacetamido, carboxamide, isopropyl Amide, carboxamide, hydrochloride salt P210 (avoid heat)
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S Amino, tert-butoxycarbonyl (Boc), ethyl carboxylate Ester, amine, Boc-protected amine Laboratory chemical (no specific hazards)
Key Observations:

Substituent Effects: Aromatic Groups: The target’s 4-fluorophenylacetamido group contrasts with the 4-chlorophenoxyacetamido group in the analog . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine. Carboxylate vs. Carboxamide: The target’s methyl carboxylate (ester) is more hydrolytically labile than the carboxamide in , which could influence bioavailability and degradation pathways. Protective Groups: The Boc-protected amine in suggests its role as a synthetic intermediate, unlike the hydrochloride salts of the target and , which are likely final products.

Physicochemical Properties: Solubility: The hydrochloride salts (target and ) improve aqueous solubility compared to the free-base form of .

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